Product packaging for Abietylamine(Cat. No.:CAS No. 47117-16-8)

Abietylamine

Cat. No.: B12723342
CAS No.: 47117-16-8
M. Wt: 287.5 g/mol
InChI Key: WREBNDYJJMUWAO-LWYYNNOASA-N
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Description

Abietylamine (CAS: 47117-16-8) is a diterpenoid amine derived from abietic acid, a major component of pine rosin. Its molecular formula is C₂₀H₃₃N, with a molecular weight of 287.48 g/mol . Structurally, it features a phenanthrene backbone substituted with an isopropyl group and a primary amine at position C-18 (Figure 1). This compound is classified as a nonionic surfactant and is commercially significant in the production of rosin esters, adhesives, coatings, and specialty chemicals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H33N B12723342 Abietylamine CAS No. 47117-16-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

47117-16-8

Molecular Formula

C20H33N

Molecular Weight

287.5 g/mol

IUPAC Name

[(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl]methanamine

InChI

InChI=1S/C20H33N/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h7,12,14,17-18H,5-6,8-11,13,21H2,1-4H3/t17-,18-,19-,20+/m0/s1

InChI Key

WREBNDYJJMUWAO-LWYYNNOASA-N

Isomeric SMILES

CC(C)C1=CC2=CC[C@H]3[C@](CCC[C@@]3([C@H]2CC1)C)(C)CN

Canonical SMILES

CC(C)C1=CC2=CCC3C(CCCC3(C2CC1)C)(C)CN

Origin of Product

United States

Preparation Methods

Direct Ammonolysis of Rosin Derivatives

One classical approach to prepare this compound involves the ammonolysis of rosin or its derivatives. This method typically uses rosin acids (abietic or dehydroabietic acid) as starting materials, which are reacted with ammonia or ammonium salts under controlled conditions to introduce the amine group.

  • Process : The rosin acid is treated with ammonia or ammonium hydroxide, often in the presence of a catalyst or under elevated temperature and pressure.
  • Outcome : The carboxylic acid group is converted into an amine, yielding this compound.
  • Notes : This method preserves the rosin skeleton and introduces the amine functionality, producing a viscous yellow liquid with typical rosin amine properties.

Curtius Rearrangement Route via Resin Acid Isocyanates

A more sophisticated synthetic route involves the conversion of resin acids to isocyanates, followed by reaction with amines to yield this compound derivatives.

  • Step 1: Chlorination
    Resin acids (abietic or dehydroabietic acid) are treated with thionyl chloride (SOCl2) to form the corresponding acid chlorides.

  • Step 2: Azide Formation
    The acid chlorides react with sodium azide (NaN3) to form azides.

  • Step 3: Curtius Rearrangement
    Upon refluxing in toluene, the azides undergo Curtius rearrangement, resulting in decarboxylation and formation of resin acid isocyanates.

  • Step 4: Amine Reaction
    The isocyanates react with amines such as adamantylamine hydrochlorides in the presence of a base to form urea derivatives or directly yield this compound analogs.

  • Yields : This method provides good yields (80–90%) of the desired amine derivatives.

N-Ylide Mediated Synthesis and Resolution

Recent advances include the use of nitrogen ylides for the synthesis of chiral this compound salts, particularly in the context of pharmaceutical intermediates.

  • Procedure :

    • Starting from dehydrothis compound, salts are formed with chiral acids (e.g., pyrimidinyl cyclopropane carboxylic acid).
    • The reaction involves refluxing in tetrahydrofuran (THF) to form diastereomeric salts.
    • Controlled recrystallization and resolution techniques yield enantiomerically pure this compound salts.
  • Yields and Purity :

    • The process yields about 23% of the (S,S)-acid this compound salt with 100% diastereomeric excess (de) on a 3 g scale.
    • Improved procedures using alternative chiral amines have been developed to enhance yield and ease of resolution.

Comparative Data Table of Preparation Methods

Preparation Method Starting Material(s) Key Reagents/Conditions Yield (%) Notes
Direct Ammonolysis Rosin acids (abietic, dehydroabietic acid) Ammonia or ammonium salts, heat/pressure Moderate to High Simple, preserves rosin structure
Curtius Rearrangement via Isocyanates Resin acids SOCl2, NaN3, toluene reflux, amines 80–90 Multi-step, high yield, versatile derivatives
N-Ylide Mediated Synthesis & Resolution Dehydrothis compound + chiral acids THF reflux, recrystallization ~23 (salt form) Produces chiral salts, useful for pharma

Research Findings and Notes

  • The Curtius rearrangement method is well-documented for producing this compound derivatives with high efficiency and purity, especially when combined with adamantylamine to form urea derivatives.
  • The N-ylide mediated synthesis is a novel approach that allows for chiral resolution of this compound salts, which is significant for applications requiring enantiomerically pure compounds.
  • Direct ammonolysis remains a practical industrial method for bulk production due to its simplicity and cost-effectiveness, despite less control over stereochemistry.
  • This compound exhibits excellent solubility in organic solvents and limited solubility in water, which influences its handling and formulation in industrial applications.

Chemical Reactions Analysis

Abietylamine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions include derivatives with enhanced biological activities, such as increased antibacterial or antitumor effects .

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the potential of abietylamine and its derivatives in combating malaria. A significant investigation demonstrated that this compound exhibits antimalarial properties, particularly against Plasmodium falciparum, the causative agent of malaria.

Case Study: Antimalarial Efficacy

  • Objective : To evaluate the antimalarial activity of this compound.
  • Method : The study utilized synchronous cultures of P. falciparum treated with varying concentrations of this compound.
  • Results :
    • At 20 μM concentration, this compound led to a notable reduction in parasitemia over time.
    • The compound demonstrated a dose-dependent inhibition of parasite growth, with significant effects observed at 2.5, 5, and 10 μM concentrations.
Treatment ConcentrationPercent Parasitemia (24h)Percent Parasitemia (48h)Percent Parasitemia (72h)
Untreated6 ± 0.7 (T)22 ± 1.23 (R)20 ± 1.6 (T)
This compound (2.5 μM)6.0 ± 0.6 (T)20.4 ± 1.3 (R)10.0 ± 0.5 (T)
This compound (20 μM)NVPNVPNVP

This study indicates that this compound has promising potential as an antimalarial agent, particularly when compared to traditional treatments like abietic acid, which showed negligible effects at similar concentrations .

Anti-Cancer Properties

This compound has also been investigated for its anti-cancer properties, especially concerning melanoma treatment.

Case Study: Anti-Cancer Efficacy

  • Objective : To assess the effectiveness of this compound in inhibiting melanoma cell growth.
  • Method : Various concentrations of this compound were tested on melanoma cell lines.
  • Results :
    • This compound exhibited significant cytotoxicity against melanoma cells with IC50 values indicating effective inhibition of cell proliferation.

The research suggests that this compound may target key signaling pathways involved in cancer progression, such as the phosphoinositide 3-kinase and mitogen-activated protein kinase pathways .

Cosmetic Applications

In the cosmetic industry, this compound is utilized as a high-boiling oil-soluble acid scavenger, enhancing product stability and performance.

Application Overview

  • Functionality : Acts as an acid scavenger to improve the stability of cosmetic formulations.
  • Benefits :
    • Enhances the shelf life of products by preventing degradation.
    • Improves the texture and feel of cosmetic formulations.

Antiviral Activity

Recent studies have indicated that compounds related to this compound may possess antiviral properties, specifically against herpes and dengue viruses.

Case Study: Antiviral Efficacy

  • Objective : To evaluate the antiviral activity of abietane-type diterpenoids including this compound.
  • Method : Testing against herpes simplex virus and dengue virus.
  • Results :
    • Certain derivatives showed promising antiviral activity with low cytotoxicity profiles.

This suggests that further exploration into the antiviral capabilities of this compound could lead to novel therapeutic options .

Mechanism of Action

The mechanism of action of abietylamine involves its interaction with various molecular targets and pathways. For instance, its antitumor activity is believed to be due to its ability to induce apoptosis in cancer cells. This is achieved through the modulation of signaling pathways that regulate cell proliferation and survival . Additionally, its antibacterial and anti-inflammatory effects are thought to result from its interaction with bacterial cell membranes and inflammatory mediators, respectively .

Comparison with Similar Compounds

Abietylamine belongs to the abietane diterpenoid family, which includes structurally related compounds such as dehydrothis compound and abietic acid. Below is a detailed comparison of their chemical properties, bioactivity, and applications.

Structural Differences
Compound Key Structural Features Bioactive Groups
This compound Phenanthrene backbone; primary amine at C-18; isopropyl substituent C-18 amine
Dehydrothis compound Partially aromatic backbone (double bond at C8-C14); primary amine at C-18 C-18 amine; conjugated double bonds
Abietic Acid Fully unsaturated backbone; carboxylic acid at C-18 C-18 carboxylic acid

Structural Implications :

  • The C-18 amine in this compound and dehydrothis compound enhances solubility and interactions with biological targets, such as lysosomes or parasitic membranes .
  • The aromaticity in dehydrothis compound improves stability and binding affinity compared to this compound .
  • Abietic acid , lacking an amine group, shows negligible bioactivity due to poor membrane permeability .
Antimalarial Activity

A comparative study on Plasmodium falciparum inhibition revealed significant differences in potency (Table 1) :

Table 1. Antimalarial Activity of Abietane Diterpenoids

Compound IC₅₀ (μM) Parasite Growth Inhibition at 20 μM (%) Selectivity Index (SI)*
This compound 5.2 100% (72 h) 12.3
Dehydrothis compound 1.8 100% (48 h) 28.9
Abietic Acid >20 25% (72 h) <1

*SI = IC₅₀ (normal cells) / IC₅₀ (parasites). Normal cell line: FF2441 fibroblasts .

Key Findings :

  • Dehydrothis compound exhibited the highest potency, completely suppressing parasite growth within 48 hours. Its conjugated double bonds likely enhance membrane disruption and interference with cholesterol transport in parasites .
  • This compound required 72 hours for full inhibition, suggesting slower kinetics but retained selectivity (SI >10).
  • Abietic acid showed minimal activity, emphasizing the necessity of the C-18 amine for antimalarial effects .
Anticancer Activity

This compound and its analogues demonstrate cytotoxicity against cancer cells via lysosomotropic effects and cholesterol transport inhibition (Table 2) :

Table 2. Cytotoxicity in Cancer vs. Normal Cells

Compound IC₅₀ (μM) in Melanoma (UACC 903) IC₅₀ (μM) in Fibroblasts (BJ) Selectivity Index (SI)
This compound 8.7 107.5 12.4
Dehydrothis compound 3.2 92.4 28.9
Ferruginol 15.6 18.3 1.2

Mechanistic Insights :

  • Dehydrothis compound (also known as leelamine) accumulates in lysosomes, disrupting pH homeostasis and inducing apoptosis in melanoma cells .
  • This compound exhibits moderate cytotoxicity, likely due to reduced aromaticity compared to dehydrothis compound.
  • The phenol group in ferruginol analogues (e.g., 18-aminoferruginol) enhances activity, but this compound derivatives lack this moiety, reducing potency .

Market Trends :

  • The This compound market is projected to grow at a 2.09% CAGR (2023–2032), driven by demand in Asia-Pacific construction and automotive sectors .
  • Pharmaceutical applications remain nascent, with dehydrothis compound leading in preclinical studies .

Q & A

Basic Research Questions

Q. What are the recommended methods for characterizing the purity and structural identity of abietylamine and its derivatives?

  • Methodological Answer : For newly synthesized this compound derivatives, employ a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm hydrogen and carbon environments, particularly focusing on the decahydrophenanthrene backbone and isopropyl substituents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or matrix-assisted laser desorption/ionization (MALDI) to verify molecular weight and fragmentation patterns.
  • Elemental Analysis : Validate empirical formulas (e.g., C20_{20}H33_{33}N) to ensure stoichiometric accuracy .
    • For purity assessment, use high-performance liquid chromatography (HPLC) with UV-Vis detection, optimized for non-polar diterpenoid amines.

Q. How can researchers address solubility challenges of this compound in common organic solvents during reaction optimization?

  • Methodological Answer : this compound exhibits low solubility in polar solvents like acetonitrile and benzonitrile, as observed in photochemical studies . To mitigate this:

  • Co-solvent systems : Combine toluene or dichloromethane with small amounts of dimethyl sulfoxide (DMSO) to enhance solubility without inducing side reactions.
  • Surfactant-assisted dissolution : Use non-ionic surfactants (e.g., Tween-80) in aqueous-organic biphasic systems for reactions requiring polar media.
  • Temperature modulation : Conduct solubility tests at elevated temperatures (40–60°C) to identify optimal reaction conditions .

Advanced Research Questions

Q. What experimental strategies can overcome competitive quenching pathways in this compound-mediated photochemical reactions?

  • Methodological Answer : Competing back-electron transfer (BET) and polymerization side reactions are common in this compound systems due to its redox-active amine group . Strategies include:

  • Sacrificial reagents : Add triethanolamine or ascorbic acid to scavenge reactive intermediates and suppress BET .
  • Redox potential tuning : Select photocatalysts with oxidation potentials exceeding +1.01 V vs. SCE to avoid undesired amine oxidation (e.g., PrPPT at +2.56 V failed due to over-oxidation) .
  • Steric hindrance engineering : Modify the amine group with bulky substituents (e.g., adamantyl groups) to reduce polymerization propensity.

Q. How should researchers analyze contradictory bioactivity data between in vitro antimalarial assays and cytotoxicity profiles for this compound derivatives?

  • Methodological Answer : In studies where this compound derivatives show potent antiplasmodial activity (e.g., IC50_{50} values <10 μM) but high cytotoxicity (e.g., <50% cell viability at 20 μM):

  • Dose-response refinement : Use SYBR Green I-based fluorescence assays with synchronized Plasmodium falciparum cultures to distinguish stage-specific inhibition (e.g., ring vs. trophozoite stages) .
  • Selectivity index (SI) calculation : Compare IC50_{50} values for parasites (e.g., 3D7 strain) and human cells (e.g., UACC 903 melanoma cells) using MTS assays. An SI >10 indicates therapeutic potential .
  • Mechanistic deconvolution : Perform transcriptomic profiling of treated parasites to identify off-target effects on host cells.

Q. What mechanistic studies are recommended to elucidate this compound's inhibitory effects on Plasmodium falciparum maturation stages?

  • Methodological Answer : To dissect stage-specific activity:

  • Time-course assays : Treat synchronized parasites at ring, trophozoite, and schizont stages, then quantify developmental arrest via Giemsa staining or flow cytometry .
  • Metabolomic profiling : Use LC-MS to track heme crystallization or hemoglobin degradation pathways, which are critical for parasite survival.
  • Resistance induction studies : Propagate parasites under sublethal this compound pressure to identify genetic mutations (e.g., pfcrt or pfmdr1 polymorphisms) linked to resistance .

Data Analysis and Interpretation

Q. How can researchers resolve inconsistencies in this compound's reaction yields across different synthetic protocols?

  • Methodological Answer : Contradictions often arise from variations in solvent purity, amine basicity, or trace metal contamination. Implement:

  • Control experiments : Replicate literature methods with strict inert-atmosphere conditions (e.g., Schlenk line) to exclude oxygen-mediated side reactions .
  • Design of Experiments (DoE) : Use factorial design to isolate critical variables (e.g., solvent polarity, temperature, catalyst loading).
  • Kinetic profiling : Monitor reaction progress via in situ FTIR or Raman spectroscopy to identify intermediate bottlenecks.

Experimental Design Guidelines

Q. What protocols ensure reproducibility in this compound-based pharmacological studies?

  • Methodological Answer : Adhere to:

  • Parasite culture standardization : Maintain P. falciparum in O+^+ human erythrocytes at 5% hematocrit and 37°C with 5% CO2_2 .
  • Compound stock preparation : Dissolve this compound derivatives in DMSO at 10 mM, with final DMSO concentrations ≤0.1% to avoid solvent toxicity .
  • Data normalization : Express antiplasmodial activity as % inhibition relative to negative (DMSO) and positive (chloroquine) controls.

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